3-(4-Hydroxyphenyl)lactate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

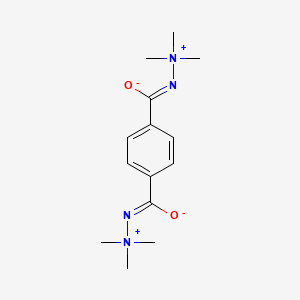

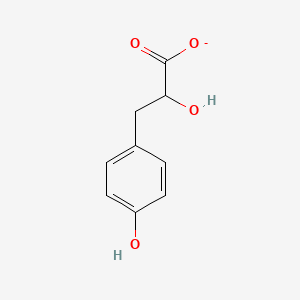

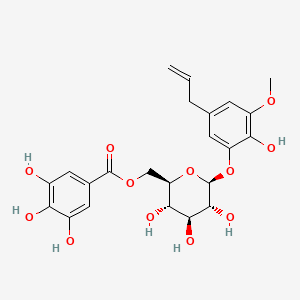

3-(4-hydroxyphenyl)lactate is a 2-hydroxy carboxylate that is obtained by removal of a proton from the carboxylic acid group of 3-(4-hydroxyphenyl)lactic acid. It has a role as a human metabolite. It is a hydroxy monocarboxylic acid anion and a 2-hydroxy carboxylate. It derives from a lactate. It is a conjugate base of a 3-(4-hydroxyphenyl)lactic acid.

科学的研究の応用

Analysis in Human Urine

A study by Yang, Liu, and Wan (2017) established a method for determining 4-hydroxyphenyl lactic acid (a compound related to 3-(4-Hydroxyphenyl)lactate) in human urine using high-performance liquid chromatography with fluorescence detection. This method can be instrumental in discovering cancer biomarkers in urine, particularly in breast cancer patients (Yang, Liu, & Wan, 2017).

Synthesis of Arylated Benzolactones

Matsuda, Shigeno, and Murakami (2008) explored the reaction of 3-(2-Hydroxyphenyl)cyclobutanones with aryl bromides, leading to the formation of 4-arylmethyl-3,4-dihydrocoumarins. This process involves carbon-carbon bond cleavage and formation, indicating potential applications in organic synthesis (Matsuda, Shigeno, & Murakami, 2008).

Ester Hydrolysis

Research by Capon, McDowell, and Raftery (1973) on aryl esters of hydroxy acids, including compounds similar to 3-(4-Hydroxyphenyl)lactate, found significant rate enhancements in hydrolysis reactions due to anchimeric assistance from hydroxy-groups. This study enhances the understanding of ester hydrolysis mechanisms (Capon, McDowell, & Raftery, 1973).

Anti-Proliferation and Anti-Angiogenesis Therapy

Tang et al. (2021) proposed a codelivery strategy combining cascaded enzymes and vascular endothelial growth factor (VEGF) siRNA for cancer treatment. This strategy aims to suppress tumor proliferation and angiogenesis synergistically by promoting lactate consumption, which is a crucial component in tumors (Tang et al., 2021).

Biodegradation of Hydroxy Polychlorinated Biphenyls

Keum and Li (2004) investigated the degradation of hydroxy polychlorinated biphenyls (PCBs), toxic metabolites of PCBs, using laccases from fungi. This study suggests potential applications in the bioremediation of toxic environmental pollutants (Keum & Li, 2004).

Synthesis of Benzofuran Derivatives

Casiraghi, Sartori, Casnati, and Bigi (1983) developed a method to synthesize racemic 3-methyl-2,3-dihydrobenzofuran-3-ols from α-(2-hydroxyphenyl)ethyl lactates. This process involves mild reductive cyclization, highlighting synthetic routes for complex organic compounds (Casiraghi et al., 1983).

Biodegradation of 3-Hydroxypropionate-Containing Polyesters

Andreeßen and Steinbüchel (2010) focused on polyesters containing 3-hydroxypropionate monomers, including the homopolyester poly(3-hydroxypropionate) and various copolyesters. They explored the synthesis, physical properties, and potential as bioplastics, contributing to the development of environmentally friendly materials (Andreeßen & Steinbüchel, 2010).

Holographic Lactate Sensor

Sartain, Yang, and Lowe (2008) reported the development of a holographic sensor for L-lactate using boronic acid-based receptors. This technology could have significant applications in sports medicine and continuous real-time monitoring of lactate levels (Sartain, Yang, & Lowe, 2008).

Bioremediation of Endocrine Disrupting Chemicals

Chhaya and Gupte (2013) investigated the use of laccase from Fusarium incarnatum UC-14 in the bioremediation of Bisphenol A, an endocrine-disrupting chemical, using a reverse micelles system. This study offers insights into the environmental management of hydrophobic phenolic pollutants (Chhaya & Gupte, 2013).

特性

製品名 |

3-(4-Hydroxyphenyl)lactate |

|---|---|

分子式 |

C9H9O4- |

分子量 |

181.16 g/mol |

IUPAC名 |

2-hydroxy-3-(4-hydroxyphenyl)propanoate |

InChI |

InChI=1S/C9H10O4/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8,10-11H,5H2,(H,12,13)/p-1 |

InChIキー |

JVGVDSSUAVXRDY-UHFFFAOYSA-M |

SMILES |

C1=CC(=CC=C1CC(C(=O)[O-])O)O |

正規SMILES |

C1=CC(=CC=C1CC(C(=O)[O-])O)O |

同義語 |

3-(4-hydroxyphenyl)lactic acid 4-hydroxyphenyllactic acid 4-hydroxyphenyllactic acid, (DL)-isomer HPLA p-hydroxyphenyllactate para-hydroxyphenyllactic acid |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 2,3-dihydroxypropanoate](/img/structure/B1241421.png)

![(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-7-ethyl-19-[[(2R)-2-[2-[4-(2-hydroxyethyl)piperazin-1-yl]ethylsulfonylamino]-3-phenylpropanoyl]amino]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide](/img/structure/B1241426.png)

![3-tert-butyl-1-propyl-5-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]pyrazole-4-carboxylic acid](/img/structure/B1241431.png)

![8-fluoro-12-(4-methylpiperazin-1-yl)-6H-[1]benzothieno[2,3-b][1,5]benzodiazepine](/img/structure/B1241432.png)

![(E)-3-[5-(2,3-dihydroxypropylsulfanyl)-1H-indol-3-yl]-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one](/img/structure/B1241435.png)

![1'-acetyl-6-[2-(4-ethyl-1-piperazinyl)-2-oxoethoxy]-4-spiro[3,4-dihydro-2H-1-benzopyran-2,4'-piperidine]one](/img/structure/B1241443.png)

![N-(4-{(E)-[2-(2-cyclohexylacetyl)hydrazono]methyl}phenyl)acetamide](/img/structure/B1241444.png)